Ethyl 3,6-dichloropyridazine-4-carboxylate
Overview
Description
Ethyl 3,6-dichloropyridazine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl 3,6-dichloropyridazine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, leading to the formation of the ethyl ester derivative.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often stored in an inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Ethyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,6-dichloropyridazine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3,6-dichloropyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and application .
Comparison with Similar Compounds
Ethyl 3,6-dichloropyridazine-4-carboxylate can be compared with other similar compounds, such as:
3,6-Dichloropyridazine-4-carboxylic acid: This compound is a precursor in the synthesis of the ethyl ester derivative.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4,6-dichloropyridazine-3-carboxylate: A positional isomer with chlorine atoms at different positions on the pyridazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
Biological Activity
Ethyl 3,6-dichloropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C7H6Cl2N2O2
- Molecular Weight : 205.04 g/mol
- CAS Number : 34127-22-5
This compound exhibits notable interactions with various enzymes and proteins, influencing their activity and function. It has been shown to interact with kinases, which are crucial in cell signaling pathways. This interaction can lead to modulation of kinase activity and subsequent downstream signaling effects, impacting cellular responses such as proliferation and apoptosis.
Cellular Effects
This compound affects various cell types and processes, including:
- Gene Expression : Alters the expression of genes involved in cell proliferation and apoptosis.
- Metabolic Pathways : Modulates metabolic pathways, influencing levels of key metabolites within cells.
- Cell Signaling : Influences neurotransmitter signaling pathways, particularly through inhibition of acetylcholinesterase (AChE), which is significant for cognitive functions.
The mechanism of action involves binding to specific biomolecules:
- Enzyme Inhibition : this compound inhibits the activity of certain kinases by binding to their active sites, suppressing downstream signaling pathways.
- Receptor Interaction : It may also interact with various receptors affecting neurotransmitter release and action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under laboratory conditions are crucial for its long-term biological effects. Studies indicate that while it remains stable initially, prolonged exposure can lead to degradation and diminished biological activity. This aspect is essential for understanding its therapeutic window in experimental settings.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens, suggesting its utility in developing new antibiotics.
- Neuroprotective Effects : Its role as an AChE inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Data Table: Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against a range of bacterial pathogens | |
Neuroprotective | Inhibits AChE; potential treatment for Alzheimer's |
Properties
IUPAC Name |
ethyl 3,6-dichloropyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWIASCXKZVAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576449 | |
Record name | Ethyl 3,6-dichloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34127-22-5 | |
Record name | Ethyl 3,6-dichloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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